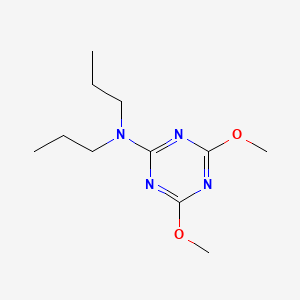
2-(1-naphthoylamino)-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthoylamino)-3-phenylacrylic acid, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPA belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.
Mechanism of Action
2-(1-naphthoylamino)-3-phenylacrylic acid acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. It has been shown to have a higher affinity for the CB1 receptor, which is predominantly expressed in the central nervous system. By binding to these receptors, 2-(1-naphthoylamino)-3-phenylacrylic acid modulates various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
2-(1-naphthoylamino)-3-phenylacrylic acid has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(1-naphthoylamino)-3-phenylacrylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been reported to have analgesic properties by modulating pain sensation through the CB1 receptor.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-naphthoylamino)-3-phenylacrylic acid in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors without affecting other receptors in the body. However, one limitation of using 2-(1-naphthoylamino)-3-phenylacrylic acid is its potential toxicity, which can limit its use in certain experiments. Additionally, the high potency of 2-(1-naphthoylamino)-3-phenylacrylic acid can make it difficult to accurately dose in experiments.
Future Directions
There are several future directions for research on 2-(1-naphthoylamino)-3-phenylacrylic acid. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a tool to study the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to understand the potential toxicity of 2-(1-naphthoylamino)-3-phenylacrylic acid and its effects on the body.
Synthesis Methods
The synthesis of 2-(1-naphthoylamino)-3-phenylacrylic acid involves the reaction of 1-naphthoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain a pure form of 2-(1-naphthoylamino)-3-phenylacrylic acid. This method has been reported to yield high purity and high yield of 2-(1-naphthoylamino)-3-phenylacrylic acid.
Scientific Research Applications
2-(1-naphthoylamino)-3-phenylacrylic acid has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, 2-(1-naphthoylamino)-3-phenylacrylic acid has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In pharmacology, 2-(1-naphthoylamino)-3-phenylacrylic acid has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-(1-naphthoylamino)-3-phenylacrylic acid has been investigated for its potential as a tool to study the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-12-6-10-15-9-4-5-11-16(15)17)21-18(20(23)24)13-14-7-2-1-3-8-14/h1-13H,(H,21,22)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLRHUHJNTQRJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(naphthalene-1-carbonylamino)-3-phenylprop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
